molecular formula C23H16ClFN2O4S B2676791 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate CAS No. 851092-73-4

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate

Cat. No. B2676791
CAS RN: 851092-73-4
M. Wt: 470.9
InChI Key: GMSIQJPHAHIAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is not yet fully understood. However, it has been suggested that the compound may inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate can reduce inflammation and pain in animal models. It has also been found to have a low toxicity profile, making it a safe compound for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate in laboratory experiments is its potential as a new drug candidate for the treatment of pain and inflammation. However, a limitation of using this compound is that its mechanism of action is not yet fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions that could be explored with regards to 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate. One direction is to further investigate its mechanism of action and potential as a new drug candidate. Another direction is to explore its use in combination with other compounds for the treatment of pain and inflammation. Additionally, more studies could be conducted to assess its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate involves the reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride, followed by the reaction with 3-methyl-1-phenyl-1H-pyrazol-5-amine and phenylsulfonyl chloride. The resulting product is then esterified with methanol and concentrated sulfuric acid to obtain the final compound.

Scientific Research Applications

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate has been used in various scientific research studies. It has been found to have potential anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c1-15-21(32(29,30)17-11-6-3-7-12-17)22(27(26-15)16-9-4-2-5-10-16)31-23(28)20-18(24)13-8-14-19(20)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSIQJPHAHIAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate

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